5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine

Lipophilicity Drug-likeness Lead optimization

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine (CAS 1169491-06-8) is a heterocyclic small molecule (C₁₀H₈F₃N₃S, MW 259.25 g/mol) belonging to the 2-aminothiazole class, featuring a 6-(trifluoromethyl)pyridin-3-yl moiety linked via a methylene bridge to the thiazole 5-position. The compound is commercially available as a research-grade building block from multiple suppliers at purities ranging from 95% to 98%.

Molecular Formula C10H8F3N3S
Molecular Weight 259.25 g/mol
Cat. No. B11755797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine
Molecular FormulaC10H8F3N3S
Molecular Weight259.25 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC2=CN=C(S2)N)C(F)(F)F
InChIInChI=1S/C10H8F3N3S/c11-10(12,13)8-2-1-6(4-15-8)3-7-5-16-9(14)17-7/h1-2,4-5H,3H2,(H2,14,16)
InChIKeyAVISIPAKTGKGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine (CAS 1169491-06-8): Structural Profile and Procurement-Relevant Characteristics


5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine (CAS 1169491-06-8) is a heterocyclic small molecule (C₁₀H₈F₃N₃S, MW 259.25 g/mol) belonging to the 2-aminothiazole class, featuring a 6-(trifluoromethyl)pyridin-3-yl moiety linked via a methylene bridge to the thiazole 5-position . The compound is commercially available as a research-grade building block from multiple suppliers at purities ranging from 95% to 98% . Its computed LogP of approximately 2.4–2.76 and topological polar surface area (TPSA) of 51.8–80 Ų position it within drug-like chemical space . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-aminothiazole core provides a versatile handle for further functionalization in kinase inhibitor and antimicrobial agent discovery programs [1].

Why Generic Substitution of 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine with In-Class Analogs Jeopardizes Experimental Reproducibility


Although multiple 2-aminothiazole derivatives bearing trifluoromethyl-substituted (hetero)aryl groups are commercially available, they are not interchangeable in structure–activity relationship (SAR) studies or chemical biology campaigns. The precise regiochemistry of the pyridine linkage (3-position via methylene bridge vs. direct 4-position attachment), the presence or absence of the –CF₃ group, and the nature of the aromatic ring (pyridine vs. phenyl) each impart distinct electronic, steric, and lipophilicity profiles that govern target binding and pharmacokinetic behavior [1]. Even among isomers sharing the molecular formula C₁₀H₈F₃N₃S, subtle positional changes alter hydrogen-bonding capacity, conformational flexibility, and metabolic soft spots, rendering simple substitution without systematic re-validation scientifically unsound [2]. The quantitative evidence below substantiates why this specific compound occupies a differentiated position within its analog space.

Quantitative Differentiation Evidence for 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Non-Fluorinated Pyridinylmethyl Analog

The target compound exhibits a computed LogP of 2.76 (Fluorochem) to 2.73 (Leyan), which is significantly higher than that of the non-fluorinated analog 5-(pyridin-3-ylmethyl)thiazol-2-amine (CAS 1169490-36-1). The ~1.3 log unit increase conferred by the –CF₃ group translates to approximately a 20-fold increase in lipophilicity, directly impacting membrane permeability, plasma protein binding, and metabolic clearance predictions . This difference is critical for applications where balanced hydrophobicity is required to achieve cellular target engagement without excessive promiscuity [1].

Lipophilicity Drug-likeness Lead optimization

Regioisomeric Differentiation: Methylene-Bridged 5-Position vs. Direct 4-Position Attachment to Pyridine

The target compound features a methylene (–CH₂–) bridge linking the thiazole 5-position to the pyridine 3-position, whereas the regioisomer 4-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine (CAS 2147485-40-1) has the pyridine directly attached at the thiazole 4-position. The methylene spacer introduces an sp³-hybridized carbon (Fsp³ = 0.2 for the target) that increases conformational degrees of freedom and alters the dihedral angle between the two aromatic rings, which directly impacts the spatial presentation of the 2-amino group—a critical hydrogen-bond donor for kinase hinge-binding motifs . In the Cdc7 kinase inhibitor SAR landscape, the position and nature of the thiazole–(hetero)aryl linkage profoundly modulates potency and selectivity [1].

Regiochemistry Conformational flexibility Kinase inhibitor design

Hydrogen-Bond Acceptor/Donor Profile: Pyridine-Containing Target vs. Phenyl Analog

The target compound contains a pyridine ring with an endocyclic nitrogen that serves as an additional hydrogen-bond acceptor (HBA count = 3, including the two thiazole nitrogens and the pyridine nitrogen), compared to the phenyl analog 5-(4-(trifluoromethyl)benzyl)thiazol-2-amine (CAS 923813-54-1) which lacks this heteroatom (HBA count = 2). The presence of the pyridine nitrogen not only increases HBA capacity but also modulates the pKa of the molecule and its solubility profile at physiological pH [1].

Hydrogen bonding Target engagement Solubility

Purity Tier Differentiation: 98% (Fluorochem/Leyan) vs. 95% (AKSci/Chemenu) for SAR-Grade Procurement

Commercially available batches of 5-((6-(trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine are offered at two distinct purity tiers: 98% (Fluorochem F612391; Leyan 1179189) and 95% (AKSci 0544EB; Chemenu CM556540). For quantitative SAR studies, dose–response assays, and co-crystallization trials, the 98% purity grade reduces the probability that a 2–5% impurity burden confounds activity readouts, especially at high screening concentrations where impurities may exert off-target effects or compound aggregation .

Purity specification Reproducibility Procurement quality

Methyl-Substituted Pyridine Analog Comparison: Conformational and Steric Differences

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine (CAS 1217487-59-6) shares the molecular formula C₁₀H₈F₃N₃S with the target compound but differs in two critical structural features: (i) the pyridine –CF₃ group is at the 5-position rather than the 6-position, and (ii) a methyl group occupies the thiazole 4-position instead of the methylene bridge linking to the thiazole 5-position. These differences alter the electronic distribution across the thiazole ring and the spatial orientation of the 2-amino group, which is the primary pharmacophoric element for kinase hinge binding [1]. The pyridine –CF₃ positional isomerism also changes the dipole moment and the preferred binding pose within hydrophobic pockets [2].

Steric effects Conformational analysis Analog differentiation

Topological Polar Surface Area (TPSA) as a Predictor of Passive Permeability vs. Simpler Thiazole Building Blocks

The target compound has a reported TPSA of 51.8 Ų (Leyan) to 80 Ų (kuujia.com, likely a different algorithm). Even at the lower value (51.8 Ų), this is substantially higher than simpler 2-aminothiazole building blocks such as 4-(trifluoromethyl)thiazol-2-amine (CAS 349-49-5, C₄H₃F₃N₂S, MW 168.14, estimated TPSA ~38 Ų). TPSA values below 60 Ų are generally associated with good intestinal absorption, while values below 90 Ų are permissive for blood–brain barrier penetration [1]. The presence of the pyridine ring adds polar surface area relative to simpler thiazole cores, balancing solubility and permeability .

TPSA Permeability Blood-brain barrier penetration

Evidence-Backed Application Scenarios for 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit-to-Lead Optimization Requiring Specific Methylene-Bridged Pyridine-Thiazole Topology

In kinase drug discovery programs targeting Cdc7, Syk, or related kinases where the 2-aminothiazole core serves as a hinge-binding motif, this compound provides the precise 5-methylene-bridged pyridine topology required for constructing focused compound libraries. The methylene spacer (Fsp³ = 0.2) introduces conformational flexibility absent in directly linked 4-pyridyl regioisomers (CAS 2147485-40-1), enabling exploration of distinct binding poses verified by crystallographic studies on analogous trisubstituted thiazoles [1]. Researchers should select the 98% purity grade (Fluorochem/Leyan) for biochemical IC₅₀ determinations to minimize impurity interference.

Physicochemical Property-Driven Fragment or Building Block Selection for CNS-Penetrant Candidate Design

With a computed LogP of 2.73–2.76 and TPSA of 51.8 Ų, this compound resides within favorable CNS drug-like space as defined by the Pajouhesh & Lenz guidelines (TPSA < 90 Ų) [2]. The trifluoromethyl group enhances metabolic stability and lipophilicity relative to the non-fluorinated pyridinylmethyl analog (CAS 1169490-36-1, estimated LogP ~1.4–1.8) , making the target compound a more suitable starting point for CNS-targeted lead generation where balanced permeability and solubility are required.

Antiproliferative Agent Development Leveraging Pyridine-Thiazole Hybrid Scaffolds

Structurally related pyridine-linked thiazole derivatives have demonstrated antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines with IC₅₀ values in the 5.36–8.76 μM range [3]. The target compound, bearing the 6-CF₃-pyridin-3-yl pharmacophore, is positioned for elaboration into analogs targeting Rho-associated protein kinase (ROCK-1) or related cancer targets. Its differentiated H-bond acceptor profile (3 acceptors, including pyridine N) relative to phenyl analogs (CAS 923813-54-1, 2 acceptors) may confer selectivity advantages in kinase profiling panels.

Agrochemical Lead Discovery Exploiting Trifluoromethylpyridine Bioisosterism

The 6-(trifluoromethyl)pyridin-3-yl moiety is a privileged substructure in agrochemical active ingredients, where –CF₃ enhances metabolic stability and environmental persistence [4]. This compound serves as a versatile intermediate for synthesizing N-substituted sulfoximines and other insecticidal chemotypes, as demonstrated in Dow AgroSciences patents on 3-substituted-6-trifluoromethylpyridines [4]. Its methylene bridge provides a synthetic handle for further elaboration distinct from directly coupled 4-pyridyl-thiazole analogs.

Quote Request

Request a Quote for 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.